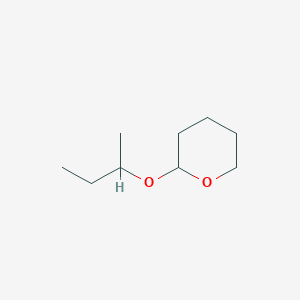

2H-Pyran, tetrahydro-2-(1-methylpropoxy)-

Description

Chemical Structure and Properties 2H-Pyran, tetrahydro-2-(1-methylpropoxy)- is a cyclic ether derivative characterized by a six-membered tetrahydropyran ring substituted with a 1-methylpropoxy group. The substituent, 1-methylpropoxy (likely corresponding to a branched sec-butoxy group: -OCH(CH3)CH2CH3), introduces steric and electronic effects that influence its physical and chemical behavior.

Properties

CAS No. |

32767-69-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-butan-2-yloxyoxane |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)11-9-6-4-5-7-10-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

GKBFTJFDXHMTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(sec-Butoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with sec-butyl alcohol under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the sec-butyl alcohol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(sec-Butoxy)tetrahydro-2H-pyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(sec-Butoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The sec-butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 144.2114 g/mol

- CAS Registry Number : 1927-70-4

The structure of this compound features a pyran ring that is saturated with a propoxy group, contributing to its unique chemical behavior and reactivity.

Organic Synthesis

2H-Pyran derivatives are widely utilized in organic synthesis due to their ability to participate in various chemical reactions. They serve as intermediates in the synthesis of more complex molecules, including:

- Radical Reactions : These compounds can act as solvents or reactants in radical-based transformations, enhancing yields and selectivity in organic reactions .

- Grignard and Wittig Reactions : The presence of the pyran ring allows for efficient coupling reactions, making it a valuable reagent in the synthesis of alkenes and other functional groups .

Pharmaceutical Applications

The pharmacological potential of 2H-Pyran derivatives has been explored extensively. Some specific applications include:

- Anticancer Agents : Research indicates that certain pyran derivatives exhibit cytotoxic effects against various cancer cell lines. They may inhibit cell proliferation by interfering with specific metabolic pathways .

- Antiviral Properties : Some studies suggest that pyran-based compounds can exhibit antiviral activity by targeting viral enzymes or inhibiting viral replication processes .

Materials Science

In materials science, 2H-Pyran compounds are being investigated for their role in developing new materials with enhanced properties:

- Polymer Chemistry : The incorporation of pyran units into polymer backbones can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

- Coatings and Adhesives : Due to their chemical stability and reactivity, these compounds are being explored as components in coatings and adhesives that require durability and resistance to environmental factors .

Case Study 1: Synthesis of Anticancer Compounds

A recent study focused on synthesizing novel pyran derivatives that showed potent activity against breast cancer cells. The synthesis involved using 2H-Pyran as a starting material to create a series of substituted pyrans through multi-step reactions. The resulting compounds were tested for their cytotoxic effects, revealing significant inhibition of cell growth compared to control groups .

Case Study 2: Development of Biodegradable Polymers

Another research project investigated the use of 2H-Pyran derivatives in creating biodegradable polymers for medical applications. By modifying the structure of the pyran ring, researchers were able to enhance the degradation rate while maintaining mechanical integrity. This advancement could lead to environmentally friendly materials for drug delivery systems .

Mechanism of Action

The mechanism of action of 2-(sec-Butoxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Note: Molecular formula and weight for the target compound are inferred based on substituent analysis.

Key Comparative Analysis

Substituent Chain Length and Branching

- Long-Chain Alkynyloxy Derivatives : Compounds like tetrahydro-2-(12-pentadecynyloxy)-2H-pyran (C20H34O2) exhibit significant hydrophobicity due to their 15-carbon alkynyl chain, enhancing membrane permeability and bioactivity . In contrast, the target compound’s shorter branched chain likely reduces hydrophobicity, favoring solubility in polar solvents.

- Branched vs. The target’s sec-butoxy group may similarly hinder reactivity but improve thermal stability.

Functional Group Reactivity

- Alkynyloxy Groups : The 2-propynyloxy derivative (C8H12O2) is pivotal in Pd-mediated coupling reactions for introducing acetylenyl moieties in drug candidates (e.g., glucokinase activators) . The absence of a triple bond in the target compound limits its utility in such reactions but enhances stability under basic conditions.

- Fluorinated Derivatives : The trifluoroethoxy analog (C8H11F3O2) leverages fluorine’s electronegativity to resist metabolic degradation, a trait valuable in radiopharmaceuticals .

Physical Properties

- Boiling Points : The 2-propynyloxy derivative (CAS 6089-04-9) has a boiling point of 337.20 K at 1 kPa, typical for low-molecular-weight cyclic ethers . Branched analogs like the target compound may exhibit higher boiling points due to increased molecular weight and branching.

Biological Activity

2H-Pyran, tetrahydro-2-(1-methylpropoxy)-, is a compound with a unique molecular structure that has garnered interest in various fields of biological research. Its potential biological activities and mechanisms of action are critical for understanding its applications in pharmaceuticals, agriculture, and other industries. This article delves into the biological activity of this compound, summarizing key findings from diverse sources.

- IUPAC Name : Tetrahydro-2-(1-methylpropoxy)-2H-pyran

- CAS Number : 32767-69-4

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

Biological Activity Overview

The biological activity of 2H-Pyran derivatives, including tetrahydro-2-(1-methylpropoxy)-, is often linked to their structural features, which allow them to interact with various biological targets. Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that certain pyran derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : Compounds in the pyran family have been found to exhibit antioxidant activities, which can protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that tetrahydro-2-(1-methylpropoxy)- may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Enzyme Inhibition : Some research indicates that this compound might inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for conditions like cancer and diabetes.

The exact mechanism of action for 2H-Pyran, tetrahydro-2-(1-methylpropoxy)- is still under investigation. However, it is hypothesized that its activity may involve:

- Binding to Enzymatic Active Sites : Similar compounds have been shown to bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Interaction with Cellular Receptors : The structure may allow it to interact with specific receptors on cell membranes, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that tetrahydro-2-(1-methylpropoxy)- exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Case Study: Antioxidant Properties

Research conducted on various pyran derivatives revealed that tetrahydro-2-(1-methylpropoxy)- demonstrated high radical scavenging activity in DPPH assays. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage in cells.

Q & A

Q. How does stereochemistry influence the biological activity of derivatives, such as in NSCLC inhibition?

- Methodological Answer : Enantiomeric purity is critical for binding to EGFR kinase domains. For example, the (2R,4R)-trans isomer of rose oxide derivatives shows enhanced hydrophobic interactions in molecular docking studies . Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate activity using in vitro kinase assays .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported boiling points and densities for this compound?

- Methodological Answer : Variations arise from measurement conditions. For instance, boiling points at reduced pressure (63–65°C at 9 mmHg ) differ from ambient pressure data. Standardize measurements using ASTM D86 for distillation or employ differential scanning calorimetry (DSC) for precise thermal profiles .

Experimental Design Considerations

Q. What experimental controls are essential for studying the compound’s stability under acidic/basic conditions?

- Methodological Answer : Include pH-buffered solutions (e.g., phosphate buffer for pH 7.4, citrate for pH 3) and monitor degradation via HPLC-UV at 254 nm. Use deuterated solvents (DO or CDCl) in H NMR to track hydrolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.